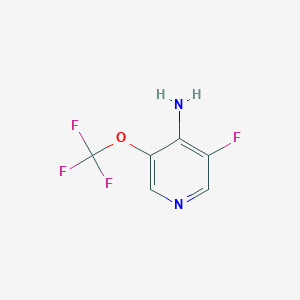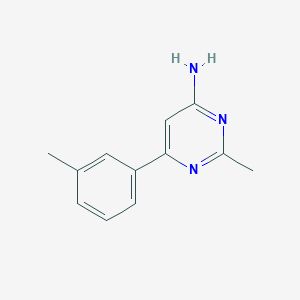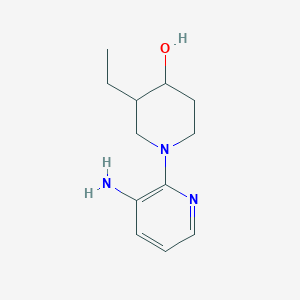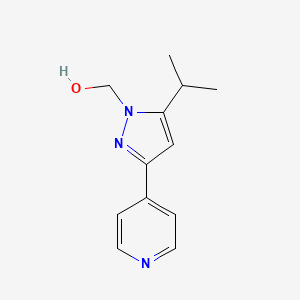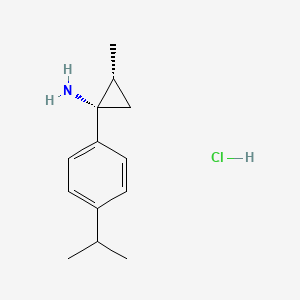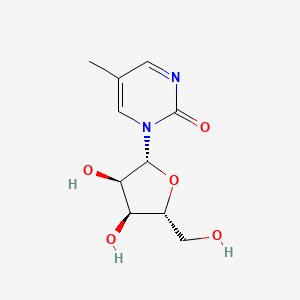
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidinone moiety
准备方法
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring. The pyrimidinone moiety is then introduced through a series of condensation reactions. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides or sulfonates.
科学研究应用
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use[4][4].
相似化合物的比较
Similar compounds include other tetrahydrofuran derivatives and pyrimidinone analogs. Compared to these compounds, 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-((2R,3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-11-10(16)12(3-5)9-8(15)7(14)6(4-13)17-9/h2-3,6-9,13-15H,4H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI 键 |
RPQQZHJQUBDHHG-FNCVBFRFSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)


